3-({4-[(E)-(2-Chloro-4-hydroxy-5-methoxyphenyl)diazenyl]-1-hydroxy-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid
Description
This compound (CID 3801975) is a structurally complex azo derivative characterized by a sulfonic acid group, a diazenyl (-N=N-) linkage, a naphthoyl moiety, and a long octadecyl chain attached to a methylamino group. Its molecular formula, C₄₃H₅₇ClN₄O₇S, reflects a high degree of hydrophobicity due to the octadecyl chain, balanced by the polar sulfonic acid and hydroxyl groups.
Properties
CAS No. |
478250-36-1 |
|---|---|
Molecular Formula |
C43H57ClN4O7S |
Molecular Weight |
809.5 g/mol |
IUPAC Name |
3-[[4-[(2-chloro-4-hydroxy-5-methoxyphenyl)diazenyl]-1-hydroxynaphthalene-2-carbonyl]amino]-4-[methyl(octadecyl)amino]benzenesulfonic acid |
InChI |
InChI=1S/C43H57ClN4O7S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-26-48(2)39-25-24-31(56(52,53)54)27-38(39)45-43(51)34-28-36(32-22-19-20-23-33(32)42(34)50)46-47-37-30-41(55-3)40(49)29-35(37)44/h19-20,22-25,27-30,49-50H,4-18,21,26H2,1-3H3,(H,45,51)(H,52,53,54) |
InChI Key |
GDFYHMMINSGYES-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(C)C1=C(C=C(C=C1)S(=O)(=O)O)NC(=O)C2=C(C3=CC=CC=C3C(=C2)N=NC4=CC(=C(C=C4Cl)O)OC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural features of the compound and its analogues are compared below:
Physicochemical and Functional Differences
- Solubility : The octadecyl chain in the target compound imparts significant hydrophobicity, contrasting with the high water solubility of sulfonate-rich analogues (e.g., Compound A) .
- Stability : The diazenyl group in azo compounds is prone to photodegradation. However, the target compound’s bulky naphthoyl and octadecyl groups may sterically hinder degradation compared to simpler analogues .
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